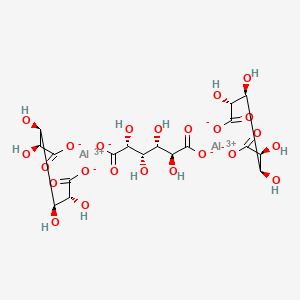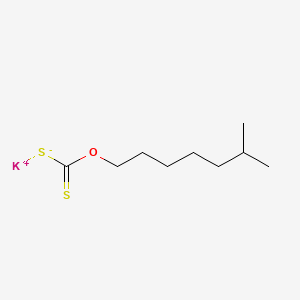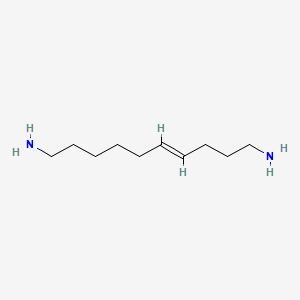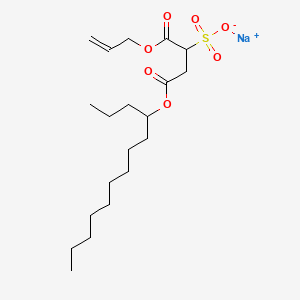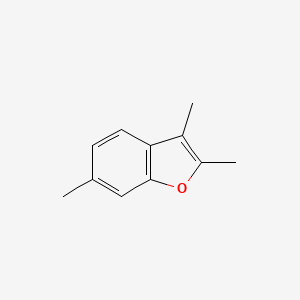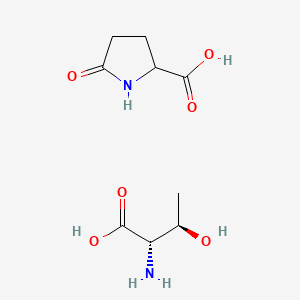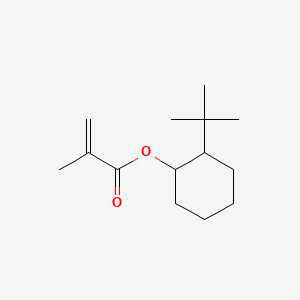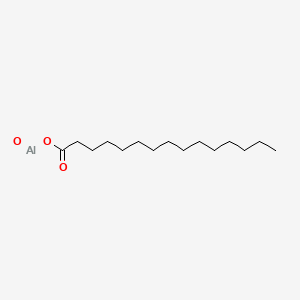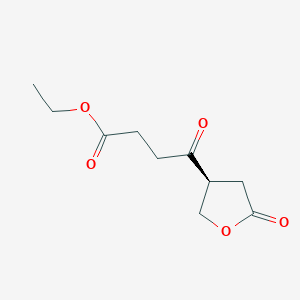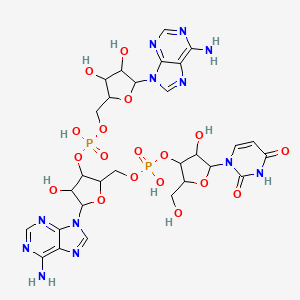
Uridylyl-(3'.5')-adenylyl-(3'.5')-adenosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is a trinucleotide composed of uridine, adenosine, and adenosine linked by phosphodiester bonds. This compound is significant in the study of nucleic acids and their role in various biological processes. It serves as a model for understanding the structure and function of RNA and DNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine typically involves the stepwise addition of nucleotides. The process begins with the protection of hydroxyl groups on the ribose sugars to prevent unwanted reactions. The protected nucleotides are then activated using phosphoramidite chemistry, which facilitates the formation of phosphodiester bonds under mild conditions. The final step involves the deprotection of the hydroxyl groups to yield the desired trinucleotide.
Industrial Production Methods
Industrial production of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine follows similar principles but on a larger scale. Automated synthesizers are often used to streamline the process, ensuring high purity and yield. The use of solid-phase synthesis techniques allows for efficient coupling and purification steps, making the production process more cost-effective and scalable.
化学反应分析
Types of Reactions
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine can undergo various chemical reactions, including:
Hydrolysis: The cleavage of phosphodiester bonds in the presence of water, often catalyzed by acids or bases.
Oxidation and Reduction: Although less common, the nucleobases can undergo oxidation or reduction under specific conditions.
Substitution: The replacement of functional groups on the nucleobases or the ribose sugars.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Yields individual nucleotides or smaller oligonucleotides.
Oxidation and Reduction: Produces modified nucleotides with altered functional groups.
Substitution: Results in nucleotides with different substituents on the nucleobases or ribose sugars.
科学研究应用
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is widely used in scientific research, including:
Chemistry: Studying the chemical properties and reactivity of nucleotides and nucleic acids.
Biology: Investigating the role of RNA and DNA in cellular processes, such as replication, transcription, and translation.
Medicine: Developing therapeutic agents targeting nucleic acids, including antisense oligonucleotides and RNA interference.
Industry: Producing synthetic nucleotides for use in diagnostics, biotechnology, and pharmaceuticals.
作用机制
The mechanism of action of uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine involves its interaction with nucleic acid-binding proteins and enzymes. It can serve as a substrate for polymerases and nucleases, influencing the synthesis and degradation of RNA and DNA. The compound’s structure allows it to mimic natural nucleic acids, making it a valuable tool for studying molecular recognition and catalysis.
相似化合物的比较
Similar Compounds
Uridylyl-(3’->5’)-uridine: Another trinucleotide with similar structural features but different nucleobases.
Adenylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide composed entirely of adenosine units.
Cytidylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine: A trinucleotide with cytidine replacing uridine.
Uniqueness
Uridylyl-(3’->5’)-adenylyl-(3’->5’)-adenosine is unique due to its specific sequence of nucleotides, which influences its binding affinity and reactivity with enzymes and proteins. This specificity makes it a valuable model for studying sequence-dependent interactions in nucleic acids.
属性
CAS 编号 |
2889-33-0 |
|---|---|
分子式 |
C29H36N12O18P2 |
分子量 |
902.6 g/mol |
IUPAC 名称 |
[5-(6-aminopurin-9-yl)-3-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl [5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C29H36N12O18P2/c30-22-14-24(34-6-32-22)40(8-36-14)26-17(45)16(44)11(56-26)4-53-60(49,50)59-21-12(57-28(19(21)47)41-9-37-15-23(31)33-7-35-25(15)41)5-54-61(51,52)58-20-10(3-42)55-27(18(20)46)39-2-1-13(43)38-29(39)48/h1-2,6-12,16-21,26-28,42,44-47H,3-5H2,(H,49,50)(H,51,52)(H2,30,32,34)(H2,31,33,35)(H,38,43,48) |
InChI 键 |
DUHDLKIBOUSAIU-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=NC8=C(N=CN=C87)N)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)


